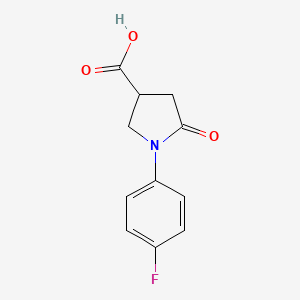

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYMPQMWOVXMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-43-7 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-fluorophenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid from Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 5-oxopyrrolidine-3-carboxylic acids are a pivotal class of heterocyclic compounds, demonstrating significant promise in the landscape of drug discovery due to their broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis of a specific, high-value derivative, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, commencing from the renewable feedstock, itaconic acid. The narrative will delve into the mechanistic underpinnings of the core reaction, provide a detailed, field-tested experimental protocol, and present key data in a structured format. This document is intended to serve as an authoritative resource, empowering researchers to not only replicate the synthesis but also to understand the critical parameters governing its success.

Introduction: The Significance of the Pyrrolidinone Core

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in a multitude of biologically active molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a 4-fluorophenyl group at the N-1 position is a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of the molecule. The resulting compound, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[3][4]

Itaconic acid, a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, represents a sustainable and economically viable starting material for this synthesis.[5][6] Its inherent functionality, featuring a conjugated double bond and two carboxylic acid groups, makes it an ideal precursor for the construction of the pyrrolidinone ring system.

The Synthetic Strategy: A Cascade Reaction

The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid and 4-fluoroaniline proceeds via a cascade reaction, a highly efficient process where multiple bond-forming events occur in a single pot. This elegant approach involves two key transformations: an aza-Michael addition followed by an intramolecular cyclization (amidation).[7][8][9]

Mechanistic Deep Dive

-

Aza-Michael Addition: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on the electron-deficient β-carbon of the α,β-unsaturated system in itaconic acid. This conjugate addition, known as the aza-Michael reaction, is a robust and widely utilized method for C-N bond formation.[7][8][10] The primary amine adds selectively to the exo-position of the itaconate structure.[7][8]

-

Intramolecular Cyclization: The intermediate formed from the Michael addition contains both a secondary amine and a carboxylic acid. The secondary amine then acts as a nucleophile, attacking the γ-carboxylic acid group in an intramolecular fashion.[7][8] This amidation reaction, driven by the formation of a thermodynamically stable five-membered lactam ring, proceeds with the elimination of a water molecule to yield the final 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid product.[7][8]

The overall reaction is typically conducted at elevated temperatures, often under reflux conditions, to facilitate both the initial addition and the subsequent dehydration and cyclization steps.[1][11]

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This procedure is based on established literature methods and has been optimized for yield and purity.[11]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| Itaconic Acid | 97-65-4 | 130.10 | ≥99% | Sigma-Aldrich |

| 4-Fluoroaniline | 371-40-4 | 111.12 | ≥99% | Acros Organics |

| Water | 7732-18-5 | 18.02 | Deionized | - |

| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥97% | Fisher Scientific |

| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% | VWR |

| Sodium Dithionite | 7775-14-6 | 174.11 | ≥85% | Alfa Aesar |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (22.44 g, 170 mmol) and 4-fluoroaniline (15 g, 120 mmol).

-

Solvent Addition: Add 30 mL of deionized water to the flask. The initial mixture will be a slurry.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 22 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. A precipitate of the crude product will form.

-

Purification - Dissolution: Filter off the precipitate and dissolve it in a 5% aqueous solution of sodium hydroxide.

-

Purification - Decolorization: Add sodium dithionite (0.8 g) to the alkaline solution to decolorize any impurities.

-

Purification - Filtration: Filter the solution to remove any insoluble materials.

-

Purification - Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 1. The pure 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid will precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C to a constant weight.

Characterization Data

-

Appearance: White solid

-

Yield: 20.19 g (73%)

-

Melting Point: 140–141 °C[11]

-

Molecular Weight: 223.2 g/mol [13]

Process Visualization

To further elucidate the synthetic workflow, the following diagrams illustrate the reaction mechanism and the overall experimental process.

Reaction Mechanism

Caption: A schematic of the cascade reaction for the synthesis.

Experimental Workflow

Caption: A step-by-step flowchart of the experimental procedure.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The clear formation of a precipitate upon cooling and its subsequent purification through acid-base extraction provides a robust method for isolating the desired product. The final melting point of the product serves as a reliable indicator of its purity. A sharp melting point in the expected range (140-141 °C) confirms the successful synthesis and purification of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[11] Further validation can be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the molecular structure.

Conclusion

This technical guide has outlined a comprehensive and reliable method for the synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid. By providing a detailed mechanistic explanation, a step-by-step experimental protocol, and clear visual aids, this document aims to equip researchers in the field of drug development with the necessary tools and understanding to successfully synthesize this valuable chemical intermediate. The use of a bio-based starting material in an efficient cascade reaction highlights a commitment to sustainable and green chemistry principles.

References

- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.

- National Institutes of Health. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information.

- Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers Media S.A.

- National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on.... ResearchGate.

- KTU ePubl. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Kaunas University of Technology.

- National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information.

- ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate.

- ResearchGate. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ResearchGate.

- Labsolu.ca. (n.d.). 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Labsolu.ca.

- PubMed. (2019). Design, Synthesis, and Biological Evaluation of Itaconic Acid Derivatives as Potential Anti-Influenza Agents. National Center for Biotechnology Information.

- PubMed. (2015). Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Itaconic Acid Derivatives as Potential Anti-Influenza Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10FNO3) [pubchemlite.lcsb.uni.lu]

- 13. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. As a molecule of interest in contemporary drug discovery, a thorough understanding of its fundamental characteristics is paramount for forecasting its behavior in biological systems and guiding formulation development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and observable properties, and detailing the experimental methodologies required for their validation.

Molecular Structure and Core Attributes

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of N-aryl-pyrrolidones, a scaffold of significant interest in medicinal chemistry. The molecule's architecture, featuring a fluorinated phenyl ring attached to a pyrrolidinone core with a carboxylic acid moiety, bestows upon it a unique combination of lipophilic and hydrophilic characteristics.

Structure:

Table 1: Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₃ | Calculated |

| Molecular Weight | 223.20 g/mol | Calculated |

| CAS Number | 85547-81-7 | Vendor Information |

The presence of the fluorine atom, a bioisostere of hydrogen, is a key structural feature. Its high electronegativity can influence the molecule's pKa, lipophilicity, and metabolic stability, making it a strategic substitution in drug design.[1][2]

Synthesis and Characterization

The synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically follows a well-established route for this class of compounds.

General Synthesis Pathway

The primary synthetic route involves the reaction of 4-fluoroaniline with itaconic acid.[3] This reaction is a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring.

Caption: General synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, as well as the protons of the pyrrolidinone ring. The protons on the chiral center (C3) and the adjacent methylene groups (C2 and C4) will likely appear as complex multiplets due to spin-spin coupling. The carboxylic acid proton will present as a broad singlet. For a similar compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the signals for the pyrrolidinone ring protons (COCH₂, CH, and NCH₂) appear in the ranges of 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively, with the carboxylic acid proton appearing as a broad singlet at 12.65 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the lactam and the carboxylic acid, typically in the range of 170-185 ppm.[4] The carbons of the aromatic ring will appear in the downfield region, with their chemical shifts influenced by the fluorine substituent. The aliphatic carbons of the pyrrolidinone ring will resonate in the upfield region. For the 2-hydroxy-5-methylphenyl analog, the pyrrolidinone ring carbons (COCH₂, CH, and NCH₂) are observed at 33.74, 36.22, and 50.98 ppm, and the carboxylic acid carbon at 174.41 ppm.[4]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the lactam will appear as sharp, intense peaks around 1700-1750 cm⁻¹. For the methyl ester of the 2,4-difluoro analog, C=O stretches are observed at 1741 cm⁻¹ and 1699 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Physical State and Melting Point

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is expected to be a crystalline solid at room temperature. While the experimental melting point for this specific compound is not documented in the available literature, data from close analogs provide a reasonable estimate. For instance, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has a melting point of 140-141 °C, and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid melts at 178-179 °C.[6] It is plausible that the melting point of the 4-fluoro derivative lies within this range.

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. This self-validating system relies on the sharp melting range of a pure crystalline solid.

Solubility

The solubility of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is dictated by the interplay of its polar carboxylic acid group and the more nonpolar fluorophenyl and pyrrolidinone core.

-

Aqueous Solubility: The carboxylic acid moiety imparts some aqueous solubility, which will be pH-dependent. At pH values above its pKa, the carboxylate anion will be more soluble in water.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[7]

Experimental Protocol: Kinetic Aqueous Solubility Assessment

A standard method involves preparing a stock solution of the compound in DMSO and then diluting it into an aqueous buffer at various pH values. After an equilibration period, the undissolved compound is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

Caption: Workflow for kinetic aqueous solubility determination.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing solubility, absorption, and receptor binding. The electron-withdrawing nature of the fluorophenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted analog. The acidity of fluorinated molecules generally increases due to the inductive effects of fluorine's electronegativity.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

A solution of the compound in a suitable solvent (e.g., a water-methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the carboxylic acid is half-neutralized. This method is self-validating as the shape of the titration curve provides a clear indication of the equivalence point and the pKa.

Lipophilicity (LogP and LogD)

Lipophilicity is a key factor in determining a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

A predicted XlogP value of 0.6 is available from PubChem, suggesting a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

A solution of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer of a specific pH. The mixture is shaken vigorously to allow for partitioning between the two phases. After separation of the layers, the concentration of the compound in each phase is determined. The LogP (for the neutral species) or LogD (at a given pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Sources

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid Supplier in Mumbai, 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Leveraging foundational NMR principles and spectral data from analogous structures, this document offers a detailed interpretation of expected chemical shifts, multiplicities, and coupling constants. It is designed to serve as a practical reference for researchers, scientists, and professionals involved in the synthesis, characterization, and quality control of novel small molecules. The guide includes a robust, field-proven protocol for NMR data acquisition, ensuring spectral integrity and reproducibility.

Introduction to Spectroscopic Characterization

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a substituted pyroglutamic acid derivative. The presence of a chiral center, a lactam ring, a carboxylic acid, and a fluorinated aromatic moiety makes it a structurally rich scaffold for pharmaceutical development. Similar N-aryl-5-oxopyrrolidine structures have been explored for their potential anticancer and antimicrobial activities, making unambiguous structural confirmation paramount.[1][2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, explaining the causal relationships between its molecular architecture and the resulting spectral features.

Molecular Structure and NMR-Active Nuclei

To facilitate a clear spectral assignment, the unique proton (H) and carbon (C) environments of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are systematically labeled in the diagram below. The analysis will refer to these labels.

Caption: Labeled structure of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, pyrrolidinone, and carboxylic acid protons. The analysis is based on a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and preserving the signal from the acidic proton.

Aromatic Region (δ 7.0–8.0 ppm)

-

He' Protons (meta to F): These two protons are chemically equivalent due to symmetry. They are expected to appear as a triplet or a doublet of doublets around δ 7.2–7.4 ppm . The primary splitting will be from the adjacent Hf/f' protons (³JHH ≈ 7–9 Hz), with an additional, smaller coupling to the fluorine atom (⁴JHF ≈ 2–4 Hz).[4]

-

Hf/f' Protons (ortho to F): These two protons are also chemically equivalent. They will resonate further downfield due to the electron-withdrawing nature of the nitrogen atom of the pyrrolidinone ring, likely around δ 7.6–7.8 ppm . Their signal is expected to be a triplet or a doublet of doublets, showing coupling to both the adjacent He' protons (³JHH ≈ 7–9 Hz) and the fluorine atom (³JHF ≈ 5–9 Hz).[5]

Pyrrolidinone Ring Region (δ 2.5–4.5 ppm)

The protons on the pyrrolidinone ring form a complex spin system (ABMX). The diastereotopic nature of the methylene protons (Hb/Hc and Hd/He) will result in distinct signals.

-

Ha (Methine Proton at C3): This proton is adjacent to the chiral center and two methylene groups. It is expected to resonate around δ 3.4–3.6 ppm . The signal will be a multiplet due to coupling with Hb, Hc, Hd, and He.

-

Hb/Hc (Methylene Protons at C2): These protons are adjacent to the nitrogen atom, which deshields them significantly. They are expected to appear as distinct multiplets in the range of δ 3.9–4.2 ppm . They will exhibit geminal coupling to each other (²JHH ≈ 10–12 Hz) and vicinal coupling to Ha.

-

Hd/He (Methylene Protons at C4): These protons are adjacent to the carbonyl group and the C3 methine. They are expected to resonate as complex multiplets around δ 2.7–3.0 ppm . They will show geminal coupling to each other and vicinal coupling to Ha.

Carboxylic Acid Proton (δ > 10 ppm)

-

Hg (Acidic Proton): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often between δ 10–13 ppm .[6][7] Its chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][9] This signal will disappear upon the addition of D₂O, a standard test for exchangeable protons.[6]

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hg (COOH) | 10.0–13.0 | br s | - |

| Hf/f' | 7.6–7.8 | t or dd | ³JHH ≈ 7–9, ³JHF ≈ 5–9 |

| He' | 7.2–7.4 | t or dd | ³JHH ≈ 7–9, ⁴JHF ≈ 2–4 |

| Hb/Hc (N-CH₂) | 3.9–4.2 | m | - |

| Ha (CH) | 3.4–3.6 | m | - |

| Hd/He (CH₂-CO) | 2.7–3.0 | m | - |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 9 distinct signals, as two pairs of aromatic carbons are chemically equivalent. A key feature will be the splitting of the aromatic carbon signals due to coupling with the fluorine atom.[10]

Carbonyl and Carboxyl Carbons (δ 160–180 ppm)

-

C5 (Lactam C=O): The amide carbonyl carbon is expected to resonate around δ 173–176 ppm .[1]

-

C6 (Carboxyl C=O): The carboxylic acid carbonyl carbon typically appears in a similar region, around δ 170–174 ppm .[6][9]

Aromatic Carbons (δ 100–165 ppm)

The fluorine atom will induce significant C-F coupling, which is invaluable for assignment. The magnitude of the coupling constant (ⁿJCF) decreases with the number of bonds between the carbon and fluorine atoms.[11][12]

-

CAr4 (C-F): This carbon, directly bonded to fluorine, will be the most downfield aromatic signal, appearing as a doublet with a large coupling constant (¹JCF ≈ 240–260 Hz ) in the range of δ 158–162 ppm .[10]

-

CAr1 (C-N): The ipso-carbon attached to the pyrrolidinone nitrogen is expected around δ 135–138 ppm and may show a small coupling to fluorine (⁴JCF).

-

CAr2/Ar5 (ortho to F): These carbons will appear as a doublet due to two-bond coupling with fluorine (²JCF ≈ 20–25 Hz ) around δ 119–122 ppm .

-

CAr3/Ar6 (meta to F): These carbons will also appear as a doublet, but with a smaller three-bond coupling constant (³JCF ≈ 7–10 Hz ), resonating around δ 115–117 ppm .

Aliphatic Carbons (δ 30–60 ppm)

-

C2 (N-CH₂): This carbon, being attached to the electronegative nitrogen, will be the most downfield of the aliphatic signals, expected around δ 49–52 ppm .

-

C3 (CH-COOH): The methine carbon is expected to resonate around δ 35–38 ppm .

-

C4 (CH₂-CO): The methylene carbon adjacent to the lactam carbonyl will also be in the range of δ 34–37 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Multiplicity (from F) | Coupling Constants (J, Hz) |

| C5 (Lactam CO) | 173–176 | s | - |

| C6 (Carboxyl CO) | 170–174 | s | - |

| CAr4 (C-F) | 158–162 | d | ¹JCF ≈ 240–260 |

| CAr1 (C-N) | 135–138 | s (or small d) | ⁴JCF is small |

| CAr2/Ar5 | 119–122 | d | ²JCF ≈ 20–25 |

| CAr3/Ar6 | 115–117 | d | ³JCF ≈ 7–10 |

| C2 (N-CH₂) | 49–52 | s | - |

| C3 (CH) | 35–38 | s | - |

| C4 (CH₂) | 34–37 | s | - |

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra, grounded in established methodologies.[13][14] The causality behind each parameter choice is explained to ensure both spectral quality and data integrity.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the title compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with signals of interest. It also allows for the observation of exchangeable protons like -COOH.

-

Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are visible.

-

-

Spectrometer Setup (Assuming a 400 MHz or higher instrument):

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape. Rationale: Good shimming is critical for achieving high resolution and accurate peak shapes.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard 30° pulse program (e.g., zg30). Rationale: A 30° flip angle allows for a shorter relaxation delay (D1) while retaining >95% of peak intensity, balancing signal strength with experiment time, which is crucial for quantitative reliability.[14][15]

-

Relaxation Delay (D1): Set to 1.5–2.0 seconds. For fully quantitative results where integrals must be highly accurate, D1 should be at least 5 times the longest T₁ relaxation time of the molecule (5xT₁).[13]

-

Acquisition Time (AQ): Set to at least 3.0 seconds to ensure adequate digital resolution for resolving fine coupling patterns.[15]

-

Number of Scans (NS): Acquire 8 to 16 scans. This is typically sufficient to achieve a good signal-to-noise ratio (S/N) for a sample of this concentration. The S/N increases with the square root of the number of scans.[16]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program with a 30° flip angle (e.g., zgpg30). Rationale: Proton decoupling simplifies the spectrum to singlets (unless coupled to fluorine) and enhances S/N via the Nuclear Overhauser Effect (NOE). A 30° pulse is optimal for observing all carbons, including quaternary carbons which often have long relaxation times.[14]

-

Relaxation Delay (D1): Set to 2.0 seconds. This is a standard value that provides a good compromise for detecting both protonated and non-protonated carbons in a reasonable time.

-

Number of Scans (NS): Acquire at least 1024 scans. Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates a larger number of scans to achieve an adequate S/N.

-

-

Data Processing:

-

Apply an exponential multiplication function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) before Fourier transformation to improve S/N.

-

Perform phasing and baseline correction on the transformed spectrum.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and the DMSO-d₆ carbon septet center to δ 39.52 ppm for ¹³C.

-

Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts and coupling constants.

-

Conclusion

The structural complexity of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid gives rise to a rich and informative NMR spectrum. The key diagnostic features include the characteristic ABXY pattern of the aromatic protons coupled to fluorine, the complex multiplets of the diastereotopic protons on the pyrrolidinone ring, and the highly deshielded, exchangeable carboxylic acid proton. In the ¹³C spectrum, the large one-bond C-F coupling constant and smaller long-range couplings provide unambiguous markers for assigning the aromatic signals. The detailed analysis and robust experimental protocol presented in this guide serve as a comprehensive resource for the accurate and reliable spectroscopic characterization of this compound and its derivatives, supporting ongoing research and development efforts.

References

- Baranac-Stojanović, M. (2014). Vicinal fluorine-proton coupling constants. PubMed.

- Chem.libretexts.org. (n.d.). Coupling in carbon NMR spectra. Chemistry LibreTexts.

- Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

- Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.

- ResearchGate. (2007). Coupling of Protons with Fluorine.

- University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine Chemistry.

- Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.

- Dosseto, A. (1991). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed.

- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry.

- SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone 1H NMR Chemical Shifts. Wiley-VCH GmbH.

- SDSU NMR Facility. (n.d.). Basic Acquisition Parameters.

- ChemicalBook. (n.d.). 2-Pyrrolidinone(616-45-5) 1H NMR spectrum. ChemicalBook.

- Al-Zoubi, M. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.

- Wikipedia contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis Corp.

- Urbanavičiūtė, G., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

- ResearchGate. (n.d.). 1H-and 13C-NMR chemical shift values of compound 4a.

- ChemicalBook. (n.d.). N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 2-Pyrrolidone 13C NMR Chemical Shifts. Wiley-VCH GmbH.

- Lukoyanova, O., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry.

- KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Kaunas University of Technology.

- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

- SpectraBase. (n.d.). Pyrrolidine 1H NMR Spectrum. Wiley-VCH GmbH.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.

- Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy.

- Reich, H. J. (n.d.).

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 4. researchgate.net [researchgate.net]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Coupling in carbon NMR spectra [ns1.almerja.com]

- 11. eclass.uoa.gr [eclass.uoa.gr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, experimental protocols, and spectral interpretation required for the structural elucidation and quality control of this compound. We will explore the characteristic vibrational modes of the carboxylic acid, lactam, and fluorophenyl functional groups, offering field-proven insights to ensure accurate and reliable spectroscopic analysis.

Introduction: The Molecule and the Method

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic molecule featuring several key functional groups that are critical to its chemical and pharmacological properties.[1][2][3][4][5] Its structure incorporates a carboxylic acid, a five-membered lactam (a cyclic amide), and a para-substituted fluorophenyl ring. The precise arrangement and interaction of these groups define the molecule's identity and purity.

Infrared (IR) spectroscopy is an indispensable analytical technique for probing the structure of such molecules.[6][7][8] The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which induces vibrational excitations of its covalent bonds.[9][10][11] Each type of bond (e.g., C=O, O-H, N-H, C-F) vibrates at a characteristic frequency, and when exposed to IR radiation, it absorbs energy at that specific frequency.[12][13] The resulting IR spectrum is a plot of absorbed intensity versus frequency (typically expressed in wavenumbers, cm⁻¹), creating a unique molecular "fingerprint" that allows for the identification of functional groups.[14][15]

This guide will deconstruct the IR spectrum of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, providing the expertise needed to move from sample to spectrum to structural confirmation.

Caption: Molecular structure of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Theoretical IR Spectral Analysis: Predicting Key Absorption Bands

Before acquiring a spectrum, a proficient scientist predicts the expected absorption bands based on the molecule's functional groups. This predictive approach is crucial for an efficient and accurate interpretation.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides some of the most distinct and recognizable peaks in an IR spectrum.

-

O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers, which causes the O-H stretching vibration to be exceptionally broad. This very broad band is expected to appear in the 3300-2500 cm⁻¹ region.[16][17][18] This broadness is a hallmark feature and often overlaps with C-H stretching peaks.[9][16]

-

C=O Stretch: The carbonyl (C=O) stretch of a carboxylic acid is a strong, sharp absorption. For a dimerized, saturated aliphatic acid, this peak is typically found between 1725-1700 cm⁻¹.[9][19]

-

C-O Stretch & O-H Bend: The spectrum will also show a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[16]

The Lactam (Cyclic Amide) Group

The five-membered γ-lactam ring introduces another carbonyl group, which must be distinguished from the carboxylic acid carbonyl.

-

C=O Stretch (Amide I Band): The C=O stretching vibration in amides is referred to as the Amide I band. For a five-membered ring (γ-lactam), this absorption is typically found at a higher frequency than in acyclic amides, appearing around 1705 cm⁻¹.[20] Ring strain elevates the frequency from the typical 1680 cm⁻¹ seen in six-membered or larger lactam rings.[20]

-

N-H Vibrations: Since this is a tertiary amide (the nitrogen is bonded to the phenyl ring and two carbons within the pyrrolidine ring), there will be no N-H stretching or bending bands. This absence is a key piece of structural information.

The 4-Fluorophenyl Group

The aromatic ring provides several characteristic absorptions.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[21] This distinguishes them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[21]

-

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region.[22][23] Two common bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[22][23]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be deduced from the strong C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ region of the spectrum.[21] For a 1,4-disubstituted (para) ring, a strong absorption is expected between 840-810 cm⁻¹.

-

C-F Stretch: The carbon-fluorine bond gives rise to a strong stretching absorption in the 1250-1000 cm⁻¹ range. This peak can sometimes be difficult to assign definitively as it falls within the complex fingerprint region.

Aliphatic C-H Bonds

The CH and CH₂ groups of the pyrrolidine ring will produce C-H stretching absorptions in the 2960-2850 cm⁻¹ range.[24] These will appear as sharp peaks, likely superimposed on the broad O-H stretch of the carboxylic acid.[16]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[25] For a solid sample like 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the KBr pellet method is a robust and widely accepted technique.

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Methodology: KBr Pellet Preparation

-

Drying: Ensure both the sample and high-purity infrared-grade potassium bromide (KBr) are thoroughly dry. Moisture is a significant interferent, showing a broad absorption around 3400 cm⁻¹ and can make the KBr pellet opaque.

-

Grinding: In an agate mortar and pestle, combine approximately 1-2 mg of the sample with 100-200 mg of KBr.[26]

-

Expert Insight: The key is to grind the mixture to a very fine, consistent powder. This minimizes scattering of the infrared beam (the Christiansen effect), which can distort peak shapes and baselines.

-

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.[26]

-

Inspection: Carefully remove the resulting pellet from the die. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or uneven pressure.

Self-Validation: The clarity of the KBr pellet is the first validation step. A transparent pellet ensures that the maximum amount of IR radiation will pass through the sample to the detector, yielding a spectrum with a good signal-to-noise ratio.[14]

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the final spectrum involves correlating the observed absorption bands with the predicted vibrations.[27][28][29]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |

| 3300–2500 | O-H Stretch (dimer) | Carboxylic Acid | Very Broad, Strong |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |

| 2960–2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium, Sharp |

| ~1705 | C=O Stretch (Amide I) | γ-Lactam | Strong, Sharp |

| ~1715 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600 & 1500 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Weak, Sharp |

| 1440-1395 | O-H Bend | Carboxylic Acid | Medium |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1250-1000 | C-F Stretch | Fluoroaromatic | Strong |

| 840–810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong, Sharp |

Trustworthiness Check: The presence of the extremely broad O-H band from 2500-3300 cm⁻¹ is a primary confirmation of the carboxylic acid group.[17][18] The observation of two distinct, strong carbonyl peaks in the 1700-1725 cm⁻¹ region would strongly support the presence of both the lactam and the carboxylic acid. The peak around 810-840 cm⁻¹ serves as a reliable indicator of the 1,4-substitution pattern on the phenyl ring.[21]

Conclusion

The FTIR spectrum of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is rich with structural information. A systematic analysis, beginning with a theoretical prediction of absorption bands, followed by a meticulous experimental protocol and a logical interpretation of the resulting spectrum, allows for unambiguous confirmation of its molecular structure. By understanding the causal relationships between molecular vibrations and spectral features—such as the effect of hydrogen bonding on the O-H stretch and ring strain on the lactam C=O frequency—researchers can leverage FTIR spectroscopy as a powerful, reliable, and efficient tool in pharmaceutical analysis and development.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- IR: carboxylic acids. (n.d.). University of Calgary.

- Sample preparation for FT-IR. (n.d.). University of the West Indies.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Infrared Spectroscopy: Principles and Applications in Organic Chemistry. (2024, December 28). Technology Networks.

- Infrared spectra of Amides & Lactams (RCONR2). (n.d.). University of the West Indies.

- IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Ossila.

- FTIR Analysis. (n.d.). RTI Laboratories.

- Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes.

- Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.

- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.

- Infrared Spectroscopy: Theory. (n.d.). University of Colorado, Boulder.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (n.d.). SciSpace.

- 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem.

- Infrared (IR) Spectroscopy. (2020, May 30). Chemistry LibreTexts.

- Infrared Spectroscopy. (2017, February 28). ACS Reagent Chemicals.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... (n.d.). ResearchGate.

- 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). LabSolu.

- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023, March 16). YouTube.

- Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.

- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary.

- Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Lec15 - IR Spectra of Aromatic Compounds. (2021, April 18). YouTube.

- 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). BuyersGuideChem.

- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl.

- Carboxylic Acids. (n.d.). American Elements.

Sources

- 1. PubChemLite - 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10FNO3) [pubchemlite.lcsb.uni.lu]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 566154-63-0 [buyersguidechem.com]

- 4. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 5. americanelements.com [americanelements.com]

- 6. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 7. microbenotes.com [microbenotes.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. rtilab.com [rtilab.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 20. spcmc.ac.in [spcmc.ac.in]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 23. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jascoinc.com [jascoinc.com]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. azooptics.com [azooptics.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. (PDF) How to Read and Interpret FTIR Spectroscope of Organic Material (2019) | Asep Bayu Dani Nandiyanto | 1131 Citations [scispace.com]

A-01: Technical Guide to the Mass Spectrometric Fragmentation of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 92847-40-0), a molecule of interest in drug development and chemical synthesis.[1][2] Lacking a publicly available experimental spectrum, this document synthesizes foundational principles of mass spectrometry to propose the most probable fragmentation pathways under Electrospray Ionization (ESI) conditions. We will explore the characteristic cleavages of the pyrrolidinone ring, the fluorophenyl group, and the carboxylic acid moiety in both positive and negative ion modes. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Introduction and Analytical Rationale

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a versatile chiral building block in asymmetric synthesis.[3][4] Its structure combines a rigid pyrrolidinone core, an acidic carboxylic acid group, and an electron-withdrawing fluorophenyl substituent. Understanding its behavior under mass spectrometric conditions is critical for pharmacokinetic studies, metabolite identification, and quality control during synthesis.

Electrospray Ionization (ESI) is the chosen method for this analysis due to its soft ionization nature, which is well-suited for moderately polar and thermally labile molecules, typically yielding intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.[5] Subsequent fragmentation via Collision-Induced Dissociation (CID) provides the structural information necessary for confirmation and characterization.[6]

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₀FNO₃[7]

-

Monoisotopic Mass: 223.0645 g/mol [7]

-

Key Structural Features:

-

5-Oxopyrrolidine (Pyroglutamyl) Ring: A five-membered lactam.

-

Carboxylic Acid: An acidic functional group, prone to deprotonation.

-

N-(4-Fluorophenyl) Group: An aromatic substituent attached to the lactam nitrogen.

-

Proposed Experimental Workflow: LC-MS/MS Analysis

To acquire fragmentation data, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended. This setup provides chromatographic separation for sample purity analysis and allows for the isolation and fragmentation of the ion of interest.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 1 mg of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in 1 mL of a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL. The use of formic acid aids in protonation for positive ion mode analysis.[8]

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 5 µm, 150 mm x 3.2 mm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting condition would be 95% A and 5% B, ramping to 95% B over 10-15 minutes to ensure elution and separation from potential impurities.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative modes will be run in separate experiments to capture complementary fragmentation data.[5]

-

MS1 (Full Scan): Scan a mass range of m/z 50-500 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

-

MS2 (Product Ion Scan):

-

Isolate the precursor ion (m/z 224.07 in positive mode, m/z 222.06 in negative mode).

-

Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.

-

Optimize collision energy (typically in the range of 10-40 eV) to induce informative fragmentation.

-

-

Workflow Visualization

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern: Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule is expected to be protonated. The most likely sites for protonation are the oxygen atom of the carboxylic acid, the oxygen of the lactam carbonyl, or the nitrogen atom of the lactam. Protonation of the carbonyl oxygen is often a key step initiating fragmentation.[9]

Precursor Ion: [C₁₁H₁₀FNO₃ + H]⁺ = m/z 224.07 [7]

Pathway A: Decarboxylation and Related Losses

This pathway is initiated by the loss of small neutral molecules from the carboxylic acid group.

-

Loss of Water (-H₂O): A common initial fragmentation for carboxylic acids, leading to a stable acylium ion.

-

[M+H]⁺ → [M+H - H₂O]⁺

-

m/z 224.07 → m/z 206.06

-

-

Loss of Carbon Monoxide (-CO) from Fragment m/z 206.06: The resulting acylium ion can subsequently lose carbon monoxide.

-

[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺

-

m/z 206.06 → m/z 178.07

-

-

Loss of Formic Acid (-HCOOH): A concerted loss of the entire carboxylic acid group as a neutral molecule.

-

[M+H]⁺ → [M+H - HCOOH]⁺

-

m/z 224.07 → m/z 178.07

-

Caption: Fragmentation via losses from the carboxylic acid group.

Pathway B: Pyrrolidinone Ring Opening

Cleavage of the amide bond in the pyrrolidinone ring is a key fragmentation route. This often occurs via alpha-cleavage adjacent to the carbonyl group.[10][11]

-

Cleavage of the N-C=O bond: This breaks the ring and can lead to the formation of an ion containing the fluorophenyl group.

-

[M+H]⁺ → [C₆H₄FN=C=O]⁺ + other fragments

-

This would likely lead to the 4-fluorophenyl isocyanate radical cation at m/z 137.03 .

-

-

Cleavage adjacent to the lactam carbonyl: A common fragmentation for cyclic amides is the loss of CO, followed by further ring fragmentation.[12]

-

[M+H]⁺ → Loss of CO → m/z 196.08

-

This can be followed by the loss of the remaining carboxylic acid functionality (-COOH) leading to m/z 151.08 .

-

Pathway C: Cleavage of the N-Aryl Bond

The bond between the pyrrolidinone nitrogen and the fluorophenyl ring can cleave.

-

Formation of the 4-fluoroaniline ion:

-

[M+H]⁺ → [FC₆H₄NH₂]⁺ + other fragments

-

This would produce a characteristic ion at m/z 111.05 .

-

-

Formation of the protonated pyroglutamic acid ion:

-

[M+H]⁺ → [C₅H₇NO₃ + H]⁺ + other fragments

-

This would result in an ion at m/z 130.05 .[13]

-

Caption: Fragmentation via ring opening and N-Aryl bond cleavage.

Predicted Fragmentation Pattern: Negative Ion Mode ([M-H]⁻)

In negative ion mode, the molecule will deprotonate at its most acidic site, the carboxylic acid, forming a carboxylate anion.[14] Fragmentation of this even-electron ion often proceeds via the loss of stable neutral molecules.[5]

Precursor Ion: [C₁₁H₁₀FNO₃ - H]⁻ = m/z 222.06 [7]

Primary Fragmentation: Decarboxylation

The most prominent and expected fragmentation for a carboxylate anion is the loss of carbon dioxide.

-

Loss of CO₂ (-43.99 Da):

Caption: Primary fragmentation pathway in negative ion mode.

Summary of Predicted Fragments

The following table summarizes the most probable high-abundance fragments for 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

| Positive | 224.07 | 206.06 | H₂O | Acylium ion after dehydration |

| Positive | 224.07 | 178.07 | HCOOH | Decarboxylated and dehydrated core |

| Positive | 224.07 | 137.03 | C₅H₆O₃ | 4-fluorophenyl isocyanate ion |

| Positive | 224.07 | 130.05 | C₆H₄F | Protonated 5-oxopyrrolidine-3-carboxylic acid |

| Positive | 224.07 | 111.05 | C₅H₅O₃ | 4-fluoroaniline ion |

| Negative | 222.06 | 178.07 | CO₂ | Decarboxylated anion |

Conclusion

This in-depth guide proposes the primary mass spectrometric fragmentation pathways for 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid based on established chemical principles. The analysis predicts that in positive ion mode , key fragments will arise from the loss of water and formic acid, as well as cleavages of the N-aryl bond and the pyrrolidinone ring, yielding characteristic ions at m/z 206.06, 178.07, 137.03, 130.05, and 111.05. In negative ion mode , the fragmentation is expected to be dominated by a clean loss of carbon dioxide to produce a stable anion at m/z 178.07. These predicted patterns provide a robust framework for the identification and structural confirmation of this molecule and related substances in complex matrices, serving as a valuable resource for researchers in analytical chemistry and drug development.

References

- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361.

-

Gao, H., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (103), e53134. Available at: [Link]

-

Ahmad, T., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. Available at: [Link]

-

PubChem. (n.d.). 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Halko, R., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 676. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Pinto, G. D. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 319-354. Available at: [Link]

-

Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(4), 357-372. Available at: [Link]

-

Ngoka, L. C. M., & Gross, M. L. (1999). Tandem mass spectrometry methodology for the sequence determination of cyclic peptides. Journal of the American Society for Mass Spectrometry, 10(8), 732-746. Available at: [Link]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. Available at: [Link]

-

Tumosienė, I., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate, and melanoma cancer cells. Scientific Reports, 14(1), 1-16. Available at: [Link]

-

Štarha, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5001. Available at: [Link]

-

PubChem. (n.d.). Pyrrolidone carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Harrison, A. G., & Yalcin, T. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid Communications in Mass Spectrometry, 25(9), 1119-1129. Available at: [Link]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10FNO3) [pubchemlite.lcsb.uni.lu]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. Pyrrolidone carboxylic acid | C5H7NO3 | CID 499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. uab.edu [uab.edu]

An In-Depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Common Organic Solvents

Introduction

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The pyrrolidine ring is a prevalent pharmacophore in various drug molecules, recognized for its role in compounds with anti-inflammatory, antiviral, and anticancer activities.[3][4] Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective use in synthesis, purification, crystallization, and formulation.[5] Poorly characterized solubility can lead to significant challenges in process development, affecting reaction kinetics, yield, purity, and the ultimate bioavailability of the final active pharmaceutical ingredient (API).[6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility and provides a robust, field-proven methodology for its determination, ensuring scientific integrity and reproducibility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure.[7] This process is governed by the principle of "like dissolves like," where a solute's solubility is highest in a solvent with similar physicochemical properties.

Physicochemical Profile of the Solute: 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

To predict its solubility behavior, we must first analyze the structural features of the target molecule.

-

Molecular Structure: C₁₁H₁₀FNO₃[1]

-

Molecular Weight: 223.2 g/mol [2]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This group is polar and acts as a strong hydrogen bond donor and acceptor.[8][9] Carboxylic acids are known to be relatively strong hydrogen bond donors.[8]

-

Lactam (cyclic amide, -C(=O)N-): The amide group is highly polar and can act as a hydrogen bond acceptor.

-

Fluorophenyl Ring: The aromatic ring itself is nonpolar, but the fluorine atom is highly electronegative, creating a dipole and influencing the overall electronic character of the molecule.

-

-

Predicted Lipophilicity (XlogP): 0.6[10]

-

The relatively low positive XlogP value suggests a balanced hydrophilic-lipophilic character. It is not extremely nonpolar, but it possesses significant nonpolar surface area from the phenyl ring.

-

-

Hydrogen Bonding Capability:

-

Hydrogen Bond Donor Count: 1 (from the carboxylic acid -OH)

-

Hydrogen Bond Acceptor Count: 3 (from the carboxylic acid C=O, the lactam C=O, and the fluorine atom)

-

This combination of a polar, hydrogen-bonding carboxylic acid and lactam with a less polar fluorophenyl ring suggests that the molecule will exhibit complex solubility behavior, likely favoring polar solvents, particularly those capable of hydrogen bonding.

The Role of the Solvent

The choice of solvent is critical and its properties dictate its ability to overcome the solute's crystal lattice energy and solvate the individual molecules.[6]

-

Polarity and Dielectric Constant (ε): Polarity is a measure of the separation of charge in a molecule.[11] The dielectric constant is a quantitative measure of a solvent's ability to insulate charges from each other and is often used as a proxy for polarity.[12] Solvents with a high dielectric constant (>15) are considered polar and are more effective at solvating polar molecules and ions.[13]

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[14] These are particularly effective at solvating both cations and anions and are excellent candidates for dissolving molecules with strong hydrogen bond donor/acceptor groups like carboxylic acids.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF) are polar but lack an O-H or N-H bond, so they cannot donate hydrogen bonds, although they can accept them.[14] They are good at dissolving polar solutes that are not heavily reliant on hydrogen bond donation from the solvent.

-

Nonpolar Solvents (e.g., hexane, toluene, cyclohexane) have low dielectric constants and lack significant dipoles.[14][15] They are generally poor solvents for polar molecules like carboxylic acids.

-

The logical relationship between solute, solvent, and solubility is visualized below.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct solubility into three components:

-

δD (Dispersion): Energy from nonpolar, van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates (i.e., a small distance between them in Hansen space) are likely to be miscible or have high solubility.[16] This method allows for the rational selection of solvents or the creation of solvent blends with tailored properties.[7]

Table 1: Properties of Common Organic Solvents

| Solvent | Classification | Dielectric Constant (ε) at 20°C | Polarity Index |

| n-Hexane | Nonpolar | 1.88 (25°C) | 0.1 |

| Toluene | Nonpolar | 2.38 | 2.4 |

| Dichloromethane | Polar Aprotic | 8.93 | 3.1 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 |

| Acetone | Polar Aprotic | 20.7 (25°C) | 5.1 |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |

| Isopropanol | Polar Protic | 17.9 | 3.9 |

| Ethanol | Polar Protic | 24.55 (25°C) | 4.3 |

| Methanol | Polar Protic | 32.70 (25°C) | 5.1 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.71 (25°C) | 6.4 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 |

| (Data compiled from various sources[5][6][13][17]) |

Based on this theoretical framework, one would predict that 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid would exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, due to strong dipole-dipole and hydrogen bonding interactions. Conversely, poor solubility would be expected in nonpolar solvents like hexane and toluene.

Experimental Determination of Solubility